1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
Vortioxetine hydrochloride , is a chemical compound with the following chemical formula:
C18H23ClN2S
. Let’s break down its features:Structure: The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two aromatic substituents attacheda 2,4-dimethoxyphenylsulfonyl group and a 4-methylphenylsulfonyl group.
Function: Vortioxetine hydrochloride is primarily used as an antidepressant and is marketed under the brand name Trintellix®.
Preparation Methods
Synthetic Routes
The synthesis of Vortioxetine hydrochloride involves several steps
-
Formation of the Piperazine Ring
- The piperazine ring is formed by reacting piperazine with 2,4-dimethoxybenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride.
- The reaction occurs under inert conditions, typically in an organic solvent like dichloromethane or toluene.
-
Hydrochlorination
- The resulting piperazine compound is then treated with hydrochloric acid to form Vortioxetine hydrochloride.
- The hydrochlorination step ensures that the compound is in its salt form (hydrochloride salt).
Industrial Production
The industrial production of Vortioxetine hydrochloride follows similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
Vortioxetine hydrochloride can undergo various chemical reactions, including:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Scientific Research Applications
Vortioxetine hydrochloride has diverse applications:
Psychiatry and Depression: As an antidepressant, it affects serotonin receptors and reuptake, contributing to mood regulation.
Cognitive Enhancement: Some studies explore its potential for improving cognitive function.
Neuroprotection: Research investigates its neuroprotective effects.
Mechanism of Action
Serotonin Modulation: Vortioxetine acts as a serotonin modulator and reuptake inhibitor (SSMRI).
Molecular Targets: It interacts with various serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT3, 5-HT7) and affects downstream signaling pathways.
Comparison with Similar Compounds
Uniqueness: Vortioxetine’s multimodal action distinguishes it from other antidepressants.
Similar Compounds: Other antidepressants like SSRIs (selective serotonin reuptake inhibitors) and SNRIs (serotonin-norepinephrine reuptake inhibitors).
Properties
Molecular Formula |
C19H24N2O6S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O6S2/c1-15-4-7-17(8-5-15)28(22,23)20-10-12-21(13-11-20)29(24,25)19-9-6-16(26-2)14-18(19)27-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
UYGPYBMAUKZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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